molecular formula C14H12Br2N2O4 B12685635 Einecs 299-162-5 CAS No. 93857-29-5

Einecs 299-162-5

Cat. No.: B12685635
CAS No.: 93857-29-5
M. Wt: 432.06 g/mol
InChI Key: DRZJRTZZIKMYSU-HVDRVSQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is derived from renewable resources, making it an environmentally friendly alternative in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-furandicarboxylic acid can be synthesized through several methods, including the oxidation of 5-hydroxymethylfurfural (HMF). The oxidation process typically involves the use of catalysts such as gold, platinum, or palladium under mild conditions. Another method involves the catalytic dehydration of hexose sugars, which are abundant in biomass .

Industrial Production Methods

Industrial production of 2,5-furandicarboxylic acid primarily focuses on the catalytic oxidation of HMF. This process is scalable and can be integrated into existing chemical production infrastructures. The use of renewable feedstocks, such as agricultural waste, further enhances the sustainability of this production method .

Chemical Reactions Analysis

Types of Reactions

2,5-furandicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-furandicarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,5-furandicarboxylic acid exerts its effects is primarily through its ability to form stable polymers. The molecular targets include hydroxyl and amine groups, which react with the carboxylic acid groups of 2,5-furandicarboxylic acid to form ester and amide linkages. These reactions are facilitated by catalysts and occur under specific conditions of temperature and pressure .

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: A petroleum-derived compound used in polyester production.

    Isophthalic Acid: Another petroleum-derived compound with similar applications.

Uniqueness

2,5-furandicarboxylic acid stands out due to its renewable origin and potential to reduce reliance on fossil fuels. Its ability to form biodegradable polymers makes it a more sustainable option compared to its petroleum-derived counterparts .

Properties

CAS No.

93857-29-5

Molecular Formula

C14H12Br2N2O4

Molecular Weight

432.06 g/mol

IUPAC Name

5,7-dibromoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H5Br2NO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

DRZJRTZZIKMYSU-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.